2-(4-Aminophenyl)1-propanol
Description
2-(4-Aminophenyl)-1-propanol is a substituted propanol derivative featuring a 4-aminophenyl group attached to the second carbon of a propanol backbone. Key features of this compound include:
- Molecular formula: Likely C₉H₁₃NO (inferred from similar compounds like 1-(4-methylphenyl)-1-propanol (C₁₀H₁₄O) and p-aminophenylethyl alcohol (C₈H₁₁NO) ).
- Functional groups: A primary alcohol (-OH) and a primary amine (-NH₂) on the aromatic ring, which may influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(4-aminophenyl)propan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6,10H2,1H3 |
InChI Key |
JNGYSRUHXIWYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-Aminophenyl)-1-propanol with structurally related compounds:
Key Observations :
- Substitution of the aromatic ring (e.g., -NH₂ vs. -CH₃) significantly alters polarity and solubility. For example, 1-(4-Methylphenyl)-1-propanol is more hydrophobic than its amino counterpart .
- Compounds like Ritodrine demonstrate that hydroxyl and amino groups enhance pharmacological activity, particularly in targeting adrenergic receptors .
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